5-Bromo-2-ethylpyridin-4-amine vs. 5-Bromo-4-ethylpyridin-2-amine: Structural Regioisomer with Distinct Reactivity
5-Bromo-2-ethylpyridin-4-amine differs from its positional isomer 5-bromo-4-ethylpyridin-2-amine (CAS 1368352-40-2) in the position of the amine group (4-position vs. 2-position). This regioisomerism alters the electronic distribution on the pyridine ring, directly affecting the bromine atom's reactivity in cross-coupling reactions. In the context of kinase inhibitor synthesis, the 4-amino isomer may be preferred as it positions the ethyl and bromo substituents in a specific geometry that better mimics the adenine moiety of ATP, a common strategy in kinase inhibitor design [1].
| Evidence Dimension | Amine Substitution Position |
|---|---|
| Target Compound Data | Amine at position 4 |
| Comparator Or Baseline | Amine at position 2 (5-Bromo-4-ethylpyridin-2-amine, CAS 1368352-40-2) |
| Quantified Difference | Regioisomeric structural difference |
| Conditions | Structural analysis; impact on downstream reactivity inferred from aminopyridine reactivity principles [2] |
Why This Matters
Regioisomerism dictates the success and yield of key synthetic steps, making the correct isomer essential for efficient medicinal chemistry workflows.
- [1] Vertex Pharmaceuticals Inc. (2014). Aminopyridines useful as inhibitors of protein kinases. U.S. Patent No. US8735593B2. View Source
- [2] Den Hertog, H. J., & Wibaut, J. P. (1946). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 65(2), 129–140. View Source
